molecular formula C13H15F2NO2 B11498022 2,3-difluoro-4-methyl-N-(tetrahydrofuran-2-ylmethyl)benzamide

2,3-difluoro-4-methyl-N-(tetrahydrofuran-2-ylmethyl)benzamide

Cat. No.: B11498022
M. Wt: 255.26 g/mol
InChI Key: KFMGJEGWUHZKIF-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-methyl-N-[(oxolan-2-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of two fluorine atoms at the 2nd and 3rd positions, a methyl group at the 4th position, and an oxolan-2-ylmethyl group attached to the nitrogen atom of the benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-difluoro-4-methyl-N-[(oxolan-2-yl)methyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-difluoro-4-methylbenzoic acid and oxolane-2-methanol.

    Formation of Benzoyl Chloride: The 2,3-difluoro-4-methylbenzoic acid is first converted to its corresponding benzoyl chloride using thionyl chloride (SOCl2) under reflux conditions.

    Amide Formation: The benzoyl chloride is then reacted with oxolane-2-methanol in the presence of a base such as triethylamine (TEA) to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-4-methyl-N-[(oxolan-2-yl)methyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the oxolane moiety.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like palladium.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) can facilitate hydrolysis.

Major Products

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

    Oxidation: Oxidized products may include carboxylic acids or ketones.

    Reduction: Reduced products may include alcohols or amines.

    Hydrolysis: Hydrolysis yields the corresponding carboxylic acid and amine.

Scientific Research Applications

2,3-Difluoro-4-methyl-N-[(oxolan-2-yl)methyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.

    Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, contributing to the development of new therapeutic agents.

    Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including the synthesis of advanced materials and intermediates.

Mechanism of Action

The mechanism of action of 2,3-difluoro-4-methyl-N-[(oxolan-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins. The oxolane moiety provides additional binding interactions, contributing to the compound’s overall affinity and specificity for its targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,3-Difluoro-4-methylbenzoic acid: Lacks the oxolane moiety, making it less versatile in terms of binding interactions.

    4-Methyl-N-[(oxolan-2-yl)methyl]benzamide: Lacks the fluorine atoms, resulting in different chemical and biological properties.

    2,3-Difluoro-N-[(oxolan-2-yl)methyl]benzamide: Lacks the methyl group, affecting its hydrophobic interactions and overall activity.

Uniqueness

2,3-Difluoro-4-methyl-N-[(oxolan-2-yl)methyl]benzamide is unique due to the combination of fluorine atoms, a methyl group, and an oxolane moiety. This combination enhances its chemical stability, reactivity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H15F2NO2

Molecular Weight

255.26 g/mol

IUPAC Name

2,3-difluoro-4-methyl-N-(oxolan-2-ylmethyl)benzamide

InChI

InChI=1S/C13H15F2NO2/c1-8-4-5-10(12(15)11(8)14)13(17)16-7-9-3-2-6-18-9/h4-5,9H,2-3,6-7H2,1H3,(H,16,17)

InChI Key

KFMGJEGWUHZKIF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)NCC2CCCO2)F)F

Origin of Product

United States

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